3-Fluoro-2-methylbenzylamine hydrochloride
Description
Chemical Identity and Significance
3-Fluoro-2-methylbenzylamine hydrochloride, identified by Chemical Abstracts Service number 1214346-13-0, constitutes a fluorinated aromatic amine derivative with the molecular formula C8H11ClFN and a molecular weight of 175.63 grams per mole. The compound features a benzene ring bearing both a fluorine atom at the 3-position and a methyl group at the 2-position relative to the benzylamine substituent, with the amine group protonated and associated with a chloride counterion to form the hydrochloride salt. This structural arrangement creates a unique electronic environment that influences the compound's reactivity patterns and biological activity profiles.
The significance of this compound stems from its dual functionality as both a fluorinated aromatic system and a primary amine derivative. The presence of fluorine at the meta position relative to the benzyl carbon introduces distinctive electronic effects that can enhance molecular stability, alter metabolic pathways, and improve binding affinity to biological targets. The methyl group at the ortho position provides additional steric and electronic influences that can fine-tune the compound's properties for specific applications. The hydrochloride salt formation ensures improved water solubility, enhanced crystallinity, and greater stability during storage and handling compared to the free base form.
Research applications of this compound span multiple disciplines, including medicinal chemistry, where it serves as a building block for pharmaceutical intermediates, and materials science, where fluorinated amines contribute to the development of specialized polymers and surface treatments. The compound's structural features make it particularly valuable in the synthesis of bioactive molecules where fluorine substitution can improve pharmacokinetic properties such as metabolic stability and membrane permeability. Additionally, the benzylamine framework provides a versatile platform for further chemical modifications through standard organic transformations.
Historical Context and Development
The development of fluorinated benzylamine derivatives, including this compound, represents part of the broader evolution of organofluorine chemistry that gained significant momentum during the twentieth century. The systematic exploration of fluorinated organic compounds began in earnest during World War II, when the Manhattan Project necessitated the development of materials capable of withstanding highly reactive fluorinated environments such as uranium hexafluoride. This military research program catalyzed fundamental advances in fluorine chemistry that subsequently found widespread civilian applications.
The transition from military to civilian applications of fluorine chemistry occurred rapidly in the post-war period, with companies like 3M acquiring and improving electrochemical fluorination technology by 1947. These developments established the foundation for modern organofluorine chemistry and enabled the systematic investigation of fluorinated aromatic compounds. The specific development of fluorinated benzylamine derivatives emerged as researchers recognized the potential for fluorine substitution to enhance the biological activity and chemical stability of amine-containing pharmaceutical intermediates.
The synthesis and characterization of this compound follows established methodologies for preparing fluorinated benzylamine derivatives, typically involving reductive amination of appropriately substituted benzaldehydes or direct fluorination of existing benzylamine frameworks. The industrial production of such compounds has been facilitated by advances in selective fluorination chemistry and improved methods for handling hydrogen fluoride and other reactive fluorinating agents. Modern synthetic approaches emphasize efficiency, selectivity, and environmental considerations while maintaining the high purity standards required for pharmaceutical and research applications.
Position in Organic and Medicinal Chemistry
This compound occupies a strategic position within the broader landscape of organic and medicinal chemistry due to its unique combination of structural features and functional versatility. The compound belongs to the class of aromatic amines, specifically substituted benzylamines, which serve as fundamental building blocks in pharmaceutical synthesis. Benzylamine derivatives have found extensive application in drug development due to their ability to serve as masked sources of ammonia, their participation in reductive alkylation reactions, and their utility in constructing complex molecular frameworks through established synthetic transformations.
The fluorine substitution pattern in this compound provides several advantages in medicinal chemistry applications. Fluorine atoms can function as bioisosteres for hydrogen atoms while introducing beneficial properties such as increased metabolic stability, altered electronic characteristics, and modified binding interactions with biological targets. The meta-fluorine substitution pattern avoids potential complications associated with ortho-fluorine substitution while still providing significant electronic influence on the aromatic system. The additional methyl group contributes steric bulk that can influence molecular conformation and binding selectivity.
Within the context of modern drug discovery, fluorinated benzylamine derivatives like this compound represent valuable synthetic intermediates for constructing more complex pharmaceutical molecules. The compound can undergo various chemical transformations including oxidation to form corresponding imines or nitriles, reduction to yield alkane derivatives, and nucleophilic substitution reactions where the fluorine atom can be replaced with other functional groups. These synthetic capabilities make it a versatile platform for medicinal chemists seeking to explore structure-activity relationships and optimize pharmaceutical properties.
Table 1: Chemical Properties of this compound
Table 2: Comparison with Related Benzylamine Derivatives
Structure
2D Structure
Properties
IUPAC Name |
(3-fluoro-2-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.ClH/c1-6-7(5-10)3-2-4-8(6)9;/h2-4H,5,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTWNGVKMIWJME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Overview
This method involves the conversion of 3-fluoro-2-methylbenzaldehyde into the target amine via reductive amination, followed by salt formation with hydrochloric acid.
Procedure
- Starting Material: 3-Fluoro-2-methylbenzaldehyde (commercially available)
- Reaction: The aldehyde reacts with ammonia or a primary amine source in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen over a palladium catalyst.
- Conditions: Mild temperatures (room temperature to 50°C), inert atmosphere to prevent oxidation.
- Salt Formation: The free amine is treated with hydrochloric acid to produce the hydrochloride salt.
Key Data
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Reductive amination | 3-Fluoro-2-methylbenzaldehyde + ammonia | pH ~7-8, room temp | Sodium cyanoborohydride as reducing agent |
| Salt formation | Amine + HCl | Reflux in ethanol | Crystallization of hydrochloride salt |
Research Findings
- This route is straightforward, scalable, and avoids harsh reagents.
- Yields typically range from 70-85% depending on reaction optimization.
- Suitable for industrial scale due to operational simplicity.
Multi-step Synthesis via Benzyl Chloride Intermediate
Overview
This approach involves initial chlorination of 3-fluoro-2-methylbenzyl alcohol to form benzyl chloride, followed by amination and salt formation.
Procedure
Data Table
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Chlorination | SOCl₂ | Reflux, 2-4 hours | 90% | Excess reagent ensures complete conversion |
| Amination | NH₃ or primary amine | Elevated temperature, pressure | 75-85% | Use of catalytic conditions improves yield |
| Salt formation | HCl | Reflux | Quantitative | Purification by crystallization |
Research Findings
- This method is robust but involves handling hazardous chlorinating agents.
- Suitable for large-scale synthesis with proper safety measures.
Catalytic Hydrogenation of Corresponding Nitrile or Imine
Overview
Hydrogenation of the nitrile or imine precursor provides an alternative route, often yielding high purity products.
Procedure
- Starting Material: Corresponding nitrile or imine derivative.
- Reaction: Catalytic hydrogenation using palladium or Raney nickel in ethanol or methanol.
- Post-reaction: Acidic work-up with HCl to obtain the hydrochloride salt.
Data Table
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Hydrogenation | H₂, Pd/C | 25-50°C, atmospheric or elevated pressure | 80-95% | High selectivity, minimal by-products |
| Acid work-up | HCl | Reflux | Quantitative | Crystallization of hydrochloride salt |
Research Findings
- High efficiency and purity.
- Suitable for sensitive compounds, minimizing side reactions.
Green Synthesis Approaches
Recent developments focus on environmentally benign methods:
- Use of mild reagents such as sodium borohydride in aqueous media.
- Solvent choices like ethanol or water to reduce toxicity.
- Catalytic systems that operate under ambient conditions.
Example
- Synthesis of 3-fluoro-2-methylbenzylamine via reduction of the corresponding imine in ethanol with sodium borohydride, followed by hydrochloride salt formation.
Data Summary
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Sodium borohydride reduction | NaBH₄, water/ethanol | 0-25°C | 70-85% | Eco-friendly, safe, scalable |
| Salt formation | HCl | Reflux | Quantitative | Simple purification |
Summary of Data and Comparative Analysis
| Method | Raw Material Cost | Reaction Conditions | Yield Range | Safety Considerations | Environmental Impact |
|---|---|---|---|---|---|
| Reductive amination | Moderate | Mild, ambient | 70-85% | Low | Low |
| Benzyl chloride route | Higher | Harsh reagents | 75-85% | Hazardous | Moderate |
| Catalytic hydrogenation | Moderate | Mild to moderate | 80-95% | Low | Low |
| Green synthesis | Low | Mild, ambient | 70-85% | Low | Very low |
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-2-methylbenzylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can be used to convert the compound to its amine form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and strong bases (e.g., sodium hydroxide) are employed.
Major Products Formed:
Oxidation: Formation of 3-Fluoro-2-methylbenzaldehyde or 3-Fluoro-2-methylbenzoic acid.
Reduction: Formation of 3-Fluoro-2-methylbenzylamine.
Substitution: Formation of various halogenated or alkylated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : (3-fluoro-2-methylphenyl)methanamine;hydrochloride
- Molecular Formula : C8H11ClFN
- Molecular Weight : 175.63 g/mol
- Canonical SMILES : CC1=C(C(=CC=C1)CN)F.Cl
Medicinal Chemistry
3-Fluoro-2-methylbenzylamine hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that yield biologically active molecules.
- Case Study : A study demonstrated that derivatives of this compound exhibit potential anticancer properties by inhibiting specific signaling pathways critical for cancer cell proliferation, leading to significant cytotoxicity against various cancer cell lines.
Biochemical Assays
The compound has been investigated as a ligand in biochemical assays, particularly for its ability to interact with enzymes and receptors.
- Mechanism of Action : The fluorine atom enhances the compound's capacity to form strong hydrogen bonds, which can modulate enzymatic or receptor activity, leading to various biological effects.
Organic Synthesis
This compound is utilized as a building block for the development of more complex organic molecules. Its reactivity allows for various chemical transformations, including oxidation and substitution reactions.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts amine to imines or nitriles | Potassium permanganate, chromium trioxide |
| Reduction | Reduces compounds to alkanes | Lithium aluminum hydride, palladium catalyst |
| Substitution | Substitutes fluorine with nucleophiles | Sodium hydroxide, potassium tert-butoxide |
Case Study 1: Anticancer Properties
Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. The mechanism involves inhibition of critical signaling pathways necessary for cancer cell proliferation.
Case Study 2: Neuroprotective Effects
Another study explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. Findings suggested that these compounds could enhance neuronal survival by modulating neurotransmitter systems and reducing oxidative stress.
Case Study 3: Pharmacokinetics and Metabolism
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of derivatives related to this compound. Results indicated favorable metabolic stability and bioavailability, supporting its potential use in therapeutic applications.
Mechanism of Action
The mechanism by which 3-Fluoro-2-methylbenzylamine hydrochloride exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic effects. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Position Sensitivity : The position of fluorine and methyl groups significantly influences reactivity and applications. For instance, 2-Bromo-4-fluorobenzylamine hydrochloride () is tailored for bromine-mediated coupling reactions, unlike the target compound, which is optimized for steric effects due to its 2-methyl group .
- Ring System Diversity : The benzofuran derivative () introduces a heterocyclic ring, enhancing metabolic stability in pharmaceutical contexts compared to simple benzene derivatives .
Physicochemical Properties and Stability
Key Findings :
- Stability : 3-Fluoro Deschloroketamine hydrochloride () requires stringent storage at -20°C for long-term stability, whereas the target compound is stable at ambient conditions, reflecting its industrial utility .
- Purity Standards : Pharmaceutical intermediates (e.g., ) often lack explicit purity data, whereas industrial-grade compounds () emphasize ≥99% purity for synthesis reliability .
Industrial vs. Pharmaceutical Use
- This compound : Primarily used in bulk synthesis due to its cost-effective production and stability. Its substituent pattern makes it a precursor for fluorinated bioactive molecules .
- 3-Fluoro Deschloroketamine hydrochloride : Employed in neuroscience research and forensic analysis due to its psychoactive properties .
- 2-Bromo-4-fluorobenzylamine hydrochloride : Manufactured via bromination and fluorination processes, emphasizing environmental safeguards (e.g., waste treatment) in its production .
Biological Activity
3-Fluoro-2-methylbenzylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound features a fluorine atom and a methyl group positioned on a benzylamine backbone. This specific arrangement influences its reactivity and interaction with biological targets, enhancing its ability to form hydrogen bonds with macromolecules.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The presence of the fluorine atom is crucial as it enhances the compound's binding affinity and specificity towards molecular targets, potentially modulating various biological pathways .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds similar to this compound exhibit anticancer properties by inhibiting specific pathways involved in cell proliferation and survival. For instance, studies have reported that benzylamine derivatives can induce apoptosis in cancer cell lines, demonstrating significant cytotoxic effects .
2. Enzyme Inhibition
Inhibitory effects on phosphodiesterase (PDE) enzymes have been observed, suggesting potential applications in treating conditions like erectile dysfunction and certain cancers. The IC50 values for related compounds have shown promising results, indicating effective inhibition at low concentrations .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may exert neuroprotective effects by modulating signaling pathways associated with neurodegenerative diseases. Compounds with similar structures have been shown to enhance neuronal survival in models of spinal muscular atrophy (SMA) by activating the AKT/CREB pathway .
Case Studies
Several case studies have explored the biological activity of related compounds:
Case Study 1: Anticancer Efficacy
A study evaluated the effects of various benzylamine derivatives on HCT-116 colorectal cancer cells. The results indicated that compounds similar to this compound caused significant apoptosis (20%-50%) and cell cycle arrest in the S phase, highlighting their potential as anticancer agents .
Case Study 2: Neuroprotective Properties
In a model of SMA, treatment with related compounds led to increased SMN protein expression, significantly improving survival rates in treated mice compared to controls. This suggests that this compound may have similar neuroprotective properties .
Data Tables
The following table summarizes key findings related to the biological activity of this compound and similar compounds:
| Compound | Biological Activity | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 3-Fluoro-2-methylbenzylamine HCl | Anticancer | ~9.33 | PDE inhibition |
| Similar Benzylamines | Induce apoptosis | 6.68 | Cell cycle arrest |
| Neuroprotective Analogs | Enhance neuronal survival | N/A | AKT/CREB pathway activation |
Q & A
Q. Why do solubility studies in aqueous vs. organic solvents show conflicting results?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
